molecular formula C48H62N2O8 B1246900 Bunavail CAS No. 352020-56-5

Bunavail

Numéro de catalogue B1246900
Numéro CAS: 352020-56-5
Poids moléculaire: 795 g/mol
Clé InChI: SFNLWIKOKQVFPB-KZCPYJDTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A pharmaceutical preparation that combines buprenorphine, an OPIOID ANALGESICS with naloxone, a NARCOTIC ANTAGONISTS to reduce the potential for NARCOTIC DEPENDENCE in the treatment of pain. It may also be used for OPIOID SUBSTITUTION THERAPY.

Applications De Recherche Scientifique

Novel Formulation for Opioid Dependence Treatment

Bunavail, a combination of buprenorphine and naloxone, has been approved by the U.S. Food and Drug Administration for the maintenance treatment of opioid dependence. This medication, formulated as a buccal film, offers a unique 'inside the cheek' delivery system that enhances the absorption and plasma concentrations of buprenorphine. This allows for a lower dosage compared to the sublingual formulation. The buccal film is designed for single daily dosing and has shown to be effective as part of a complete treatment plan, including counseling and psychosocial support (Lorman, 2015).

Clinical Efficacy and Application Technique

This compound's clinical efficacy is enhanced due to its unique delivery method. The medication is available in various dosage strengths and is administered by applying the film to the buccal mucosa. This application allows patients to talk and swallow while the medication is absorbed. The film dissolves completely after application, and clinicians are advised to demonstrate the correct application technique to patients. The medication's effectiveness is also monitored through periodic assessments, including drug screening and adherence to the treatment plan (Lorman, 2015).

Considerations for Prescription and Monitoring

This compound, being a controlled substance, requires careful consideration before prescribing, especially regarding the patient's stability and home situation. Regular follow-ups and assessments are necessary to ensure adherence to the dosing regimen and evaluate the treatment's effectiveness. This includes monitoring for any adverse effects, responsible handling of the medication, and abstinence from illicit drug use. The treatment plan may need adjustments based on these periodic evaluations (Lorman, 2015).

Propriétés

Numéro CAS

352020-56-5

Formule moléculaire

C48H62N2O8

Poids moléculaire

795 g/mol

Nom IUPAC

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C29H41NO4.C19H21NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;2-4,14,17,21,23H,1,5-10H2/t20-,21-,24-,26+,27-,28+,29-;14-,17+,18+,19-/m11/s1

Clé InChI

SFNLWIKOKQVFPB-KZCPYJDTSA-N

SMILES isomérique

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

SMILES canonique

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Autres numéros CAS

352020-56-5

Synonymes

Buprenorphine Naloxone
Buprenorphine Naloxone Combination
Buprenorphine Naloxone Drug Combination
Buprenorphine, Naloxone Drug Combination
Buprenorphine-Naloxone
buprenorphine-naloxone combination
Buprenorphine-Naloxone Drug Combination
Combination, Buprenorphine-Naloxone
Combination, Buprenorphine-Naloxone Drug
Drug Combination, Buprenorphine-Naloxone
Naloxone, Buprenorphine
suboxone

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bunavail
Reactant of Route 2
Bunavail
Reactant of Route 3
Bunavail
Reactant of Route 4
Bunavail
Reactant of Route 5
Reactant of Route 5
Bunavail
Reactant of Route 6
Bunavail

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.